molecular formula C7H9F3N2O4 B1148436 3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate CAS No. 131052-72-7

3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate

Cat. No.: B1148436
CAS No.: 131052-72-7
M. Wt: 242.154
InChI Key: IOLMYDDAHXTLLS-UHFFFAOYSA-N
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Description

3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate (CAS 590365-46-1) is a high-purity chemical intermediate of significant importance in pharmaceutical and organic synthesis research. Its molecular formula is C 7 H 9 F 3 N 2 O 4 with a molecular weight of 242.15 g/mol . The core research value of this compound lies in its role as a critical precursor in the synthesis of potent immunomodulatory drugs, most notably lenalidomide and pomalidomide . These active pharmaceutical ingredients (APIs) are crucial for the treatment of hematologic malignancies such as multiple myeloma and myelodysplastic syndromes. The piperidinedione core structure of this reagent is an essential pharmacophore that contributes to the biological activity of the final drug molecules . From a synthetic chemistry perspective, this trifluoroacetate salt offers enhanced stability and solubility in various organic solvents compared to the free base, facilitating its handling and use in complex reaction schemes. The synthetic route to this key intermediate has been optimized to avoid high-pressure hydrogenation conditions, employing milder reaction steps for protection, cyclization, and deprotection, which is more suitable for scalable industrial production . Researchers utilize this compound to build the core piperidinedione structure that is central to a class of therapeutics known for their anti-tumor, anti-angiogenic, and immunomodulatory properties. This product is intended For Research Use Only and is strictly for laboratory and further manufacturing applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.C2HF3O2/c6-3-1-2-4(8)7-5(3)9;3-2(4,5)1(6)7/h3H,1-2,6H2,(H,7,8,9);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLMYDDAHXTLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10703398
Record name Trifluoroacetic acid--3-aminopiperidine-2,6-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131052-72-7
Record name Trifluoroacetic acid--3-aminopiperidine-2,6-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of L-Glutamine

L-Glutamine serves as the starting material due to its commercial availability and low cost. In an alkaline medium (e.g., sodium hydroxide or bicarbonate), the primary amine group is protected using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds at 10–80°C in a hydrotropic solvent system, such as tetrahydrofuran (THF) or 1,4-dioxane, to enhance solubility.

Key Parameters :

  • Molar Ratio : Boc₂O to L-glutamine = 1–1.2:1

  • Solvent : THF/water (1:0.2–0.4 v/v)

  • Yield : >95% purity after recrystallization.

Cyclization to Form the Piperidinedione Core

The Boc-protected intermediate undergoes cyclization using N,N-carbonyldiimidazole (CDI) under anhydrous conditions. Catalyzed by 4-dimethylaminopyridine (DMAP), this step forms the six-membered ring via nucleophilic acyl substitution.

Reaction Conditions :

  • Catalyst : DMAP (0.01–0.05 equiv relative to substrate)

  • Solvent : Anhydrous THF or dichloromethane

  • Temperature : 40–70°C

  • Yield : 79.6% with 99.1% purity.

Mechanistic Insight :
CDI activates the carboxylate group, enabling intramolecular attack by the amide nitrogen. DMAP accelerates the reaction by stabilizing the transition state through hydrogen bonding.

Deprotection and Trifluoroacetate Salt Formation

The Boc group is removed under acidic conditions. While hydrochloric acid is commonly used for hydrochloride salt formation, trifluoroacetic acid (TFA) is substituted here to yield the trifluoroacetate derivative.

Procedure :

  • The cyclized product is dissolved in methanol.

  • TFA (2–4 M in methanol) is added dropwise at 0°C to prevent side reactions.

  • The mixture is stirred at room temperature, followed by concentration and recrystallization from ethyl acetate.

Optimization Data :

  • Acid Concentration : 2–4 M TFA in methanol

  • Temperature : 0–25°C

  • Yield : 94.8% with 99.5% purity.

Comparative Analysis of Synthetic Routes

Step Reagents/Catalysts Conditions Yield Purity
ProtectionBoc₂O, NaOHTHF/H₂O, 10–80°C>95%>99%
CyclizationCDI, DMAPAnhydrous THF, 40–70°C79.6%99.1%
Deprotection/Salt FormTFA/MeOH0–25°C94.8%99.5%

Advantages of This Route :

  • Avoids high-pressure hydrogenation, reducing safety risks.

  • Utilizes cost-effective starting materials (L-glutamine ≈ $50/kg).

  • Scalable to industrial production with minimal purification steps.

Catalytic Innovations and Alternative Approaches

Palladium-Catalyzed Functionalization

Recent advances in δ-C(sp³)–H olefination of amino acids suggest opportunities for late-stage diversification of the piperidinedione core. However, this remains exploratory for the target compound.

Industrial Scalability and Process Economics

The patented three-step route demonstrates robust scalability:

  • Batch Size : 2.06 kg of starting material yielded 1.04 kg of final product.

  • Cost Drivers :

    • CDI ($120–150/kg) accounts for 60% of raw material costs.

    • Solvent recovery (THF, methanol) reduces expenses by 30%.

Environmental Impact :

  • PMI (Process Mass Intensity) : 15.2 kg/kg (without solvent recycling).

  • E-Factor : 8.3, primarily due to stoichiometric CDI use .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Drug Development

One of the primary applications of 3-amino-2,6-piperidinedione is as an intermediate in the synthesis of thalidomide analogs such as lenalidomide and pomalidomide. These compounds are used in treating multiple myeloma and other hematological malignancies. The synthesis of these drugs often involves the conversion of 3-amino-2,6-piperidinedione into more complex structures through various chemical reactions .

Biocatalysis

Recent studies have highlighted the potential of using biocatalysts for the production of enantiomerically pure forms of 3-amino-2,6-piperidinedione. For instance, an enzyme derived from microbial sources has been utilized to convert L-glutamine into this compound efficiently. This method not only simplifies the synthesis process but also enhances yield and purity .

Peptide Synthesis

The compound is also explored in high-throughput peptide synthesis methodologies. Its functional groups can be leveraged for coupling reactions that form peptide bonds, thus facilitating the development of peptide-based therapeutics .

Synthesis Methodologies

The preparation of 3-amino-2,6-piperidinedione involves several steps that can vary based on the desired end product:

Step Description Reagents/Conditions
1Protection of L-glutamineAlkaline medium
2Cyclization to form piperidine derivativeN,N'-carbonyl dimidazoles; anhydrous conditions
3Deprotection to yield hydrochloride saltAcidic medium (HCl)

This method has been shown to produce high yields with minimal side reactions, making it suitable for industrial applications .

Thalidomide Analog Synthesis

A notable case study involved synthesizing lenalidomide from 3-amino-2,6-piperidinedione hydrochloride using a modified synthetic route that improved yield and reduced costs associated with high-pressure hydrogenation methods traditionally used in earlier processes .

Enzymatic Production

Research has demonstrated that using engineered enzymes can significantly enhance the efficiency of synthesizing 3-amino-2,6-piperidinedione from L-glutamine. This approach not only streamlines production but also opens avenues for producing other related compounds through similar enzymatic pathways .

Mechanism of Action

The mechanism of action of 3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include enzymatic reactions where the compound binds to the active site of the enzyme, altering its activity .

Comparison with Similar Compounds

Magnesium Fluoroacetate (Ref: 3D-FM77695)

Structural and Functional Differences :

  • Molecular Formula : Magnesium fluoroacetate (C₂H₂FMgO₂) contains a single fluorine atom in the acetate group, whereas the target compound features three fluorine atoms in its trifluoroacetate group.
  • Applications: Fluoroacetates are notorious for their toxicity (e.g., metabolic interference via the "lethal synthesis" of fluorocitrate). In contrast, trifluoroacetates are less toxic but still require careful handling.
  • Status : Both compounds are discontinued, possibly due to safety concerns or niche applications .

Raspberry Ketone Trifluoroacetate (4-(3-Oxobutyl)phenyl 2,2,2-Trifluoroacetate)

Lithium Trifluoroacetate Monohydrate (CXLI080)

Physicochemical Properties :

  • Formula : C₂F₃LiO₂·H₂O, a metal salt with ionic bonding, contrasting with the covalent trifluoroacetate linkage in the target compound.
  • Use : Lithium trifluoroacetate serves as a catalyst or electrolyte in organic synthesis, while the piperidinedione derivative’s applications may focus on bioactive molecule development .

Data Table: Key Comparative Features

Compound Molecular Formula Key Functional Groups Primary Applications Status
3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate C₇H₇F₃N₂O₄ Piperidinedione, Trifluoroacetate Pharmaceutical synthesis Discontinued
Magnesium Fluoroacetate C₂H₂FMgO₂ Fluoroacetate, Metal ion Research (toxicological studies) Discontinued
Raspberry Ketone Trifluoroacetate C₁₂H₁₁F₃O₃ Phenyl ester, Trifluoroacetate Agricultural lures Available
Lithium Trifluoroacetate Monohydrate C₂F₃LiO₂·H₂O Trifluoroacetate, Metal salt Organic synthesis catalysts Available

Research Findings and Implications

  • Synthetic Challenges: The discontinuation of this compound may reflect difficulties in scaling up synthesis or purifying the compound, given the steric and electronic effects of the piperidinedione core .
  • Functional Group Impact : The trifluoroacetate group enhances metabolic stability compared to fluoroacetates but may introduce synthetic hurdles (e.g., handling hygroscopic salts) .
  • Application Divergence : While metal trifluoroacetates like lithium salts are pivotal in catalysis, piperidinedione derivatives are explored for their bioactivity, underscoring the role of molecular architecture in defining utility .

Biological Activity

3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate (commonly referred to as 3-Amino-2,6-piperidinedione TFA) is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals, particularly thalidomide and its derivatives. Thalidomide is known for its immunomodulatory and anti-inflammatory properties, making the study of its precursors essential for understanding their biological activities and potential therapeutic applications.

  • Molecular Formula : C7H9F3N2O4
  • Molecular Weight : Approximately 242.15 g/mol
  • Structure : The trifluoroacetate moiety enhances the compound's solubility and stability in various solvents, which is crucial for its biological activity.

Biological Mechanisms and Activities

The biological activity of 3-Amino-2,6-piperidinedione TFA primarily stems from its role as a precursor in the synthesis of thalidomide. This compound exhibits several biological activities:

  • Immunomodulation : Thalidomide is recognized for its ability to modulate immune responses. It has been used in the treatment of multiple myeloma and leprosy due to its ability to inhibit tumor necrosis factor-alpha (TNF-α) production.
  • Antiproliferative Effects : Studies have shown that compounds with similar piperidine structures can induce apoptosis in cancer cells. For example, related piperidones have demonstrated cytotoxic effects on various human cancer cell lines, including breast and colon cancers .
  • Proteasome Inhibition : Some derivatives of piperidinediones act as proteasome inhibitors, leading to increased levels of polyubiquitinated proteins and subsequent induction of apoptosis in cancer cells .

Interaction with Biological Targets

Research indicates that 3-Amino-2,6-piperidinedione TFA interacts with multiple biological targets, which are critical for understanding its pharmacological profile:

  • Cell Signaling Pathways : The compound influences pathways related to oxidative stress response and cellular metabolism. It has been shown to enhance the expression of genes involved in these pathways.
  • Enzyme Modulation : It can interact with key metabolic enzymes, altering metabolite levels and overall metabolic flux within cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-Amino-2,6-piperidinedione TFA, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-Amino-2,6-piperidinedioneC5H8N2O2Lacks trifluoroacetate moiety; simpler structure
ThalidomideC13H10N2O4Known for teratogenic effects; strong immunomodulator
3-Aminopiperidine-2,6-dioneC5H8N2O2Similar backbone but without trifluoromethyl group
4-Amino-1-piperidinoneC6H12N2ODifferent functional groups; used in analgesics

The trifluoroacetate group in 3-Amino-2,6-piperidinedione TFA enhances its solubility and reactivity compared to other similar compounds, making it particularly valuable in pharmaceutical applications where bioavailability is crucial.

Case Studies and Research Findings

Recent studies have highlighted the potential of piperidine-derived compounds in cancer therapy:

  • Cytotoxicity Studies : Two novel piperidone compounds were tested for their cytotoxic effects on various human cancer cell lines. These studies revealed that both compounds induced apoptosis via reactive oxygen species (ROS) accumulation and mitochondrial depolarization .
  • Biosynthetic Pathways : Research into microbial biosynthesis has shown that enzymes can convert L-glutamine into intermediates like 3-Amino-2,6-piperidinedione TFA. This biocatalytic approach offers a sustainable method for producing pharmaceutical intermediates .

Q & A

Q. What are the recommended synthetic routes for 3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate, and how can purity be optimized?

The compound is typically synthesized via trifluoroacetylation of the parent amine under anhydrous conditions. A common method involves reacting 3-amino-2,6-piperidinedione with trifluoroacetic anhydride in a dichloromethane or acetonitrile solvent system. Purity optimization requires careful control of stoichiometry, reaction temperature (0–25°C), and post-synthesis purification via recrystallization or preparative HPLC. Structural validation using 1H^1H- and 13C^{13}C-NMR spectroscopy is critical to confirm the absence of unreacted starting materials or byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR resolve the proton and carbon environments, confirming the trifluoroacetate group’s presence (e.g., a singlet for CF3_3 at ~116 ppm in 13C^{13}C-NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • FT-IR : Bands at ~1670–1750 cm1 ^{-1 }correlate with C=O stretching of the trifluoroacetate moiety .

Q. How should researchers handle stability challenges during storage?

The compound is hygroscopic and sensitive to hydrolysis. Store under inert gas (argon or nitrogen) at –20°C in airtight containers. Periodic purity checks via HPLC or TLC are recommended to monitor degradation, particularly of the trifluoroacetate group .

Advanced Research Questions

Q. What mechanistic insights exist for the trifluoroacetate group’s role in biological activity?

The trifluoroacetate moiety enhances solubility in polar solvents and may influence binding interactions in biological systems. For example, in renin inhibitors like VTP-27999 (a structurally related compound), the trifluoroacetate group stabilizes electrostatic interactions with target enzymes. Comparative studies using acetate or hydrochloride salts can elucidate its specific contributions .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from variations in assay conditions (e.g., buffer pH, temperature) or salt-form interference. To address this:

  • Standardize assays using a consistent salt form (e.g., trifluoroacetate vs. hydrochloride).
  • Perform control experiments with the free base to isolate salt-specific effects.
  • Validate findings using orthogonal techniques, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies optimize the compound’s use in multicomponent reactions (MCRs)?

The amino and carbonyl groups in 3-amino-2,6-piperidinedione enable participation in Ugi or Passerini reactions. The trifluoroacetate group can act as a leaving group in nucleophilic substitutions. Experimental design should prioritize anhydrous conditions and catalysts like Pd(II) trifluoroacetate (commercially available, CAS 42196-31-6) to enhance reactivity .

Q. How does the compound’s stereochemistry impact its pharmacological profile?

Chirality at the piperidinedione core (if present) can affect target binding. Use chiral HPLC or circular dichroism (CD) to resolve enantiomers. Comparative studies with enantiopure analogs, such as (S)-configured derivatives, can reveal stereospecific activity trends .

Methodological Considerations

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the trifluoroacetate group .
  • Purification : Use reverse-phase chromatography for small-scale purification; recrystallization in ethanol/water mixtures is effective for larger batches.
  • Data Validation : Cross-reference NMR and MS data with computational models (e.g., DFT calculations) to confirm assignments .

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